Isogarcinol

Übersicht

Beschreibung

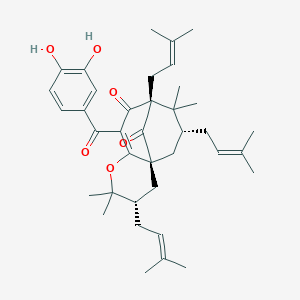

Isogarcinol is a natural polyisoprenylated benzophenone derivative isolated from various Garcinia species, including Garcinia mangostana and Garcinia indica . It has garnered significant attention due to its diverse biological activities, including immunosuppressive, anticancer, and anti-inflammatory properties .

Wirkmechanismus

Target of Action

Isogarcinol primarily targets Calcineurin (CN) , a unique protein phosphatase that plays a crucial role in immune regulation . It also interacts with Histone Deacetylase 11 (HDAC11) , Topoisomerase II , Monoamine Oxidase-B , and the TLR4/NFĸB signal pathway .

Mode of Action

This compound inhibits Calcineurin in a dose-dependent manner . It binds directly to Calcineurin, unlike classical Calcineurin inhibitors like Cyclosporin A and Tacrolimus . The binding is mainly driven by enthalpy and is exothermic . The interaction force is either hydrogen bonding or Van der Waals forces .

Biochemical Pathways

This compound affects several key regulatory pathways in cancer cells, such as NF-κB and STAT3 . It increases the Bax/Bcl-2 ratio, cleaves caspase-3, and cytoplasmic cytochrome C levels to induce mitochondrial apoptosis . The overproduction of reactive oxygen species (ROS) by this compound suppresses the Epithelial-Mesenchymal Transition (EMT) pathway via decreasing the levels of p-Akt and Snail .

Pharmacokinetics

It has been shown to perform much better in acute toxicity tests and via oral administration in mice than cyclosporin a, with few adverse reactions and low toxicity .

Result of Action

This compound significantly inhibits the proliferation of murine spleen T-lymphocytes induced by concanavalin A (ConA) and the mixed lymphocyte reaction (MLR) . It also inhibits the proliferation of HL-60 and PC-3 cancer cells through cell cycle arrest and apoptosis .

Biochemische Analyse

Biochemical Properties

Isogarcinol plays a crucial role in biochemical reactions, particularly in immune regulation. It interacts with several enzymes and proteins, most notably calcineurin, a calcium/calmodulin-activated protein serine/threonine phosphatase . This compound inhibits calcineurin in a dose-dependent manner, leading to the suppression of T-cell activation and proliferation . Additionally, this compound has been shown to inhibit histone acetyl transferases (HATs), which are involved in gene expression regulation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of murine spleen T-lymphocytes and human promyelocytic leukemia (HL-60) cells . This compound also induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS) . Furthermore, it influences cell signaling pathways, such as the nuclear factor of activated T cells (NFAT) pathway, and modulates gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds directly to calcineurin, inhibiting its phosphatase activity and preventing the dephosphorylation of NFAT . This inhibition leads to the suppression of T-cell activation and proliferation. This compound also inhibits HATs, reducing histone acetylation and altering gene expression . Additionally, this compound induces apoptosis by causing mitochondrial dysfunction and ROS generation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and low toxicity in experimental animals, with few adverse reactions . Long-term studies have shown that this compound can prolong graft survival in allogeneic skin transplantation and reduce delayed type hypersensitivity (DTH) in mice . These findings suggest that this compound could be a viable option for long-term immunomodulatory therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral administration of this compound in mice results in a dose-dependent decrease in DTH and prolonged graft survival . At higher doses, this compound exhibits low toxicity and fewer adverse reactions compared to cyclosporin A (CsA) . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to apoptosis and immune regulation. It induces G2/S cell cycle arrest and disrupts mitochondrial membrane potential, leading to apoptosis in cancer cells . This compound also interacts with enzymes such as calcineurin and HATs, influencing metabolic flux and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach target sites such as the mitochondria and nucleus to exert its effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It targets specific compartments, such as the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, this compound’s interaction with HATs and calcineurin in the nucleus and cytoplasm, respectively, is essential for its immunosuppressive and gene regulatory effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Isogarcinol kann aus Garcinol synthetisiert werden, einem weiteren polyisoprenylierten Benzophenonderivat. Die Synthese beinhaltet die Behandlung von Garcinol mit verdünnter Salzsäure, was die Umwandlung in this compound erleichtert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet hauptsächlich die Extraktion von Garcinol aus getrockneten Kokum-Pflaumen (Garcinia indica), gefolgt von chromatographischer Reinigung und/oder Kristallisation. Die anschließende Umwandlung in this compound wird durch Säurebehandlung erreicht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isogarcinol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Halogenide oder Amine unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinonen führen, während die Reduktion Alkohole oder Kohlenwasserstoffe erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Isogarcinol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von polyisoprenylierten Benzophenonen und deren Derivaten verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Immunsuppressive Wirkung: Es hemmt Calcineurin, eine Calcium/Calmodulin-aktivierte Proteinserin/Threoninphosphatase, die eine entscheidende Rolle bei der T-Zellaktivierung spielt.

Krebshemmende Wirkung: this compound induziert mitochondriale Apoptose, indem es das Bax/Bcl-2-Verhältnis erhöht, Caspase-3 spaltet und den zytoplasmatischen Cytochrom-C-Spiegel erhöht.

Vergleich Mit ähnlichen Verbindungen

Isogarcinol wird oft mit anderen polyisoprenylierten Benzophenonen verglichen, wie z. B. Garcinol und Guttiferon K:

Garcinol: Sowohl Garcinol als auch this compound zeigen krebshemmende und entzündungshemmende Eigenschaften.

Guttiferon K: Ähnlich wie this compound hat Guttiferon K ausgeprägte krebshemmende Eigenschaften.

Liste ähnlicher Verbindungen:

- Garcinol

- Guttiferon K

- Oblongifolin C

Eigenschaften

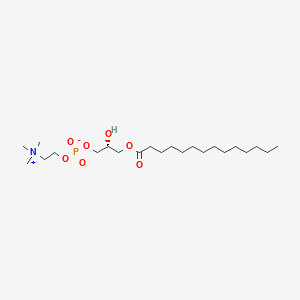

IUPAC Name |

(1S,3S,9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTNVBQRLRYVCO-LPSZMIQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318189 | |

| Record name | Isogarcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71117-97-0 | |

| Record name | Isogarcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71117-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isogarcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)